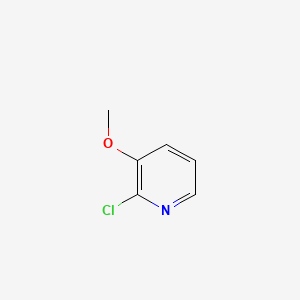

2-Chloro-3-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVNZKGBNUPYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200590 | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-96-6 | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-3-methoxypyridine is a key pyridine derivative that serves as a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its distinct chemical architecture, characterized by a chlorine atom and a methoxy group on the pyridine ring, confers specific reactivity that is highly valuable in organic synthesis.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth technical details and field-proven insights for professionals in research and drug development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of successful pharmaceutical agents.[1] Pyridine derivatives, such as this compound, are consequently indispensable tools for medicinal chemists.[1] The functional groups of this compound provide opportunities for diverse chemical modifications, which allows for the precise adjustment of pharmacological properties including target binding affinity, solubility, and metabolic stability.[1] A thorough understanding of its fundamental physicochemical properties is therefore paramount for its effective application in the synthesis of novel therapeutic candidates.[1] This compound is frequently utilized as an intermediate in the creation of complex molecules with potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.[1]

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structural identity. The following diagram and identifiers provide a definitive reference for this compound.

References

An In-depth Technical Guide to 2-Chloro-3-methoxypyridine: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of 2-Chloro-3-methoxypyridine. We will delve into its fundamental molecular characteristics, the spectroscopic techniques used for its structural elucidation, its synthetic pathways, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Core Molecular Profile

This compound is a substituted pyridine derivative that has garnered significant interest as a building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the specific reactivity conferred by the chlorine atom and the methoxy group on the electron-deficient pyridine ring.[1]

To ensure clarity and precision in research and communication, it is essential to begin with the fundamental identifiers of this compound.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₆H₆ClNO[2]

-

Synonyms: 3-methoxy-2-chloropyridine, Pyridine, 2-chloro-3-methoxy-[2][3]

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Off-white to yellow or brown powder/crystals | |

| Melting Point | 46-48 °C | [4] |

| Boiling Point | 210.6±20.0 °C (Predicted) | [5] |

| Density | 1.210±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water | [5][6] |

| InChIKey | CCVNZKGBNUPYPG-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(N=CC=C1)Cl | [2] |

The structural arrangement of this compound is foundational to its reactivity and utility. The pyridine ring is substituted at the C2 position with a chlorine atom and at the C3 position with a methoxy group.

Caption: 2D structure of this compound.

Spectroscopic Characterization: Elucidating the Structure

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see three distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon.[2]

The following table presents typical ¹³C NMR chemical shift data for this compound compared to related structures.[7]

| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |

| This compound | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 |

| 2-Bromo-3-methoxypyridine | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 |

| 3-Methoxypyridine | 142.1 | 155.8 | 120.8 | 123.7 | 146.9 | 55.4 |

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. A key feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two peaks: [M]⁺ at m/z 143 and [M+2]⁺ at m/z 145, with a characteristic intensity ratio of approximately 3:1.[7]

-

Electrospray Ionization (ESI): Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ is often observed at m/z 144.0.[6]

| Ion | m/z (EI) | m/z (ESI) | Key Fragment Ions (m/z) |

| [M]⁺ | 143/145 | - | 114/116 ([M-CHO]⁺), 108 ([M-Cl]⁺) |

| [M+H]⁺ | - | 144.0 | - |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[8]

-

C-O Stretching: The ether linkage (Ar-O-CH₃) will show a strong absorption.

-

C=C and C=N Stretching: Vibrations from the pyridine ring.

-

C-H Stretching: Aromatic C-H and aliphatic C-H from the methoxy group.

-

C-Cl Stretching: This absorption is typically found in the fingerprint region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic, -OCH₃) | 2950-2850 |

| C=N, C=C (pyridine ring) | 1600-1450 |

| C-O (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-Cl | 800-600 |

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application in research and development.

A common and efficient method for preparing this compound is through the methylation of 2-Chloro-3-hydroxypyridine, a classic example of the Williamson ether synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: [5][6]

-

Reagent Addition: To a solution of 2-Chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and iodomethane (1.05 eq).

-

Causality: K₂CO₃ acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. Iodomethane is the electrophilic source of the methyl group. DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.

-

-

Reaction: The reaction mixture is stirred at 60 °C for approximately 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Causality: The aqueous workup removes the inorganic salts (e.g., KI, excess K₂CO₃) and the DMF solvent.

-

-

Purification: The crude product is purified by silica gel column chromatography to yield the final product, this compound.

-

Validation: The purity and identity of the product should be confirmed using the spectroscopic methods detailed in Section 2. A typical reported yield for this reaction is around 90%.[6]

-

The pyridine ring is inherently electron-deficient, and the substituents dictate the molecule's reactivity. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methoxy group is a moderate electron-donating group that can influence the regioselectivity of further reactions on the ring.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as an invaluable intermediate for accessing novel chemical entities.[1]

-

Versatile Intermediate: It is a key building block for synthesizing a wide array of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and antimicrobial agents.[1]

-

Structure-Activity Relationship (SAR) Studies: The functional groups allow for systematic modifications to probe SAR. The chlorine can be replaced with various groups via cross-coupling to explore different binding pockets, while the methoxy group can be demethylated or altered to modulate properties like solubility and metabolic stability.[1][9]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification (GHS Classification):

-

Recommended Precautions:

-

Handling: Use in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store at room temperature.

-

Incompatible Materials: Avoid strong oxidizing agents.[10]

-

This guide provides a foundational understanding of this compound, grounded in its structural and chemical properties. Its demonstrated utility in synthesis makes it a compound of continuing interest for professionals in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 52605-96-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound CAS#: 52605-96-6 [m.chemicalbook.com]

- 6. This compound | 52605-96-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. drughunter.com [drughunter.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-3-methoxypyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-3-methoxypyridine, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, offering field-proven insights for its effective application in pharmaceutical research and development.

Core Identification: IUPAC Nomenclature and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is This compound .[1] This systematic name precisely describes the molecular structure, indicating a pyridine ring substituted with a chlorine atom at the second position and a methoxy group at the third.

In practice, researchers and suppliers may use several synonyms to refer to this chemical. Being familiar with these variations is crucial for efficient literature searches and material procurement.

Common Synonyms:

This compound is uniquely identified by its CAS Registry Number: 52605-96-6 .[1][2][3][4][5][6][7]

Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of this compound is fundamental to its handling, reaction design, and integration into drug discovery workflows. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C6H6ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [1][4] |

| Appearance | Off-white to yellow to brown powder or crystals | |

| Melting Point | 90-92°C | [4] |

| Water Solubility | Insoluble | [3][4][8] |

| Storage Temperature | Room Temperature, under inert atmosphere | [8] |

| pKa | -0.51 ± 0.10 (Predicted) | [8] |

These properties indicate that this compound is a stable, crystalline solid at room temperature, with low solubility in aqueous media. Its handling requires standard laboratory precautions for solid reagents.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the methylation of 2-chloro-3-hydroxypyridine. This method is reliable and provides a high yield, making it suitable for both laboratory and larger-scale production.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through standard analytical techniques.

Step-by-Step Methodology:

-

Reactant Charging: To a reaction vessel equipped with a magnetic stirrer and a condenser, add 2-chloro-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to a suitable concentration.

-

Addition of Methylating Agent: Add iodomethane (1.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and stir for 4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[3]

-

Purification: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.[3] A typical yield for this reaction is around 90%.[3]

-

Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight (m/z: 144.0 [M+H]+).[3]

Workflow Visualization

References

- 1. This compound | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 52605-96-6 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 52605-96-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. prayoglife.com [prayoglife.com]

- 8. This compound CAS#: 52605-96-6 [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-3-methoxypyridine in Organic Solvents

Abstract

2-Chloro-3-methoxypyridine is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Despite its importance, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This technical guide addresses this critical knowledge gap, providing both a theoretical framework and actionable experimental protocols for researchers, scientists, and drug development professionals. By leveraging an understanding of the molecule's physicochemical properties and the principles of solubility, this document empowers scientific teams to precisely determine the solubility of this compound in solvents pertinent to their synthetic and formulation workflows.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound, bearing the CAS number 52605-96-6, is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1] Its unique arrangement of a chloro group and a methoxy group on the pyridine ring provides versatile reactivity for constructing more complex molecular architectures.[1] The pyridine scaffold itself is a common motif in numerous successful drug molecules, making derivatives like this compound invaluable for fine-tuning pharmacological properties such as target binding affinity, metabolic stability, and, critically, solubility.[1]

Solubility is a fundamental physicochemical property that dictates the success of numerous stages in the drug development pipeline, from reaction kinetics in synthesis to bioavailability in the final drug product.[2][3] A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for efficient process development, purification, and formulation. This guide provides the necessary tools to establish that profile for this compound.

Physicochemical Properties and Theoretical Solubility Considerations

To approach the question of solubility, we must first understand the inherent properties of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| Appearance | Off-white to yellow to brown powder or crystals | [5] |

| Melting Point | 90-92 °C | |

| Water Solubility | Insoluble | [6][7] |

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][8] The polarity of a molecule, and its capacity for hydrogen bonding, are the primary determinants of its solubility in a given solvent. This compound possesses a moderately polar pyridine ring, a polar methoxy group, and a polar chloro group. However, the absence of hydrogen bond donors and the overall organic character of the molecule suggest limited solubility in highly polar, protic solvents like water, which is confirmed by multiple sources stating it is "insoluble in water".[6][7]

Conversely, it is expected to exhibit greater solubility in a range of organic solvents. We can infer its likely behavior by examining structurally related compounds:

-

2-Chloropyridine : This analogue is sparingly soluble in water but miscible with most organic solvents.[9]

-

3-Methoxypyridine : This compound is reported to be soluble in organic solvents such as ethanol and ether.[8]

Based on these analogues, it is reasonable to hypothesize that this compound will be soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), ketones (acetone), esters (ethyl acetate), and halogenated solvents (dichloromethane). The precise quantification of this solubility, however, necessitates experimental determination.

Experimental Determination of Solubility

In the absence of published quantitative data, direct experimental measurement is essential. The following section provides detailed, field-proven protocols for determining the solubility of this compound. The choice of method will depend on the available equipment and the required precision.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution at a controlled temperature, separating the dissolved solute from the excess solid, and quantifying the concentration of the solute in the solution.

Protocol 1: Gravimetric Method

This is a straightforward and robust method for determining solubility.[2]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe and syringe filters (0.45 µm, solvent-compatible)

-

Oven or rotary evaporator

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. Record the mass of the vial plus the saturated solution.

-

Solvent Evaporation: Place the vial in an oven at a temperature safely below the boiling point of the solvent and the melting point of the solute, or use a rotary evaporator to gently remove the solvent.

-

Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility ( g/100 g solvent) = (Mass of dried solute / Mass of solvent) x 100

-

Protocol 2: UV-Visible Spectrophotometry Method

This method is highly sensitive and suitable for compounds that possess a UV-absorbent chromophore, which pyridine derivatives do.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing saturated solution (as in Protocol 1)

Step-by-Step Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a precisely known concentration in the chosen organic solvent.

-

Perform a series of accurate dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Accurately dilute a known volume of the clear, filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted saturated solution.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Advanced Approaches: In Silico Solubility Prediction

While experimental determination is the gold standard, modern computational methods can provide rapid, valuable estimations of solubility.[4][5][10] Machine learning models, trained on large datasets of known solubilities, can predict the solubility of new compounds based on a set of calculated molecular descriptors.[4][10] These descriptors numerically represent the physicochemical properties of the molecule that govern dissolution, such as size, polarity, and hydrogen bonding capacity.[4]

While a detailed protocol for developing a prediction model is beyond the scope of this guide, researchers should be aware of these powerful tools. They can be particularly useful in the early stages of solvent screening to prioritize which solvents to investigate experimentally.

Safety and Handling

This compound is classified as a hazardous substance.[4][5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, all handling and experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any work.[11][12][13]

Conclusion

The solubility of this compound in organic solvents is a critical, yet uncharacterised, parameter for its effective use in pharmaceutical research and development. This guide provides the foundational knowledge and practical, step-by-step protocols necessary for scientists to determine these values accurately and safely. By systematically applying the described experimental methods, research teams can generate the reliable solubility data required to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. benchchem.com [benchchem.com]

- 8. CAS 7295-76-3: 3-Methoxypyridine | CymitQuimica [cymitquimica.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound CAS#: 52605-96-6 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-3-methoxypyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-3-methoxypyridine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. This compound, a substituted pyridine derivative, has emerged as a crucial intermediate, valued for the unique reactivity imparted by its electronic and steric properties. The presence of a chloro substituent at the 2-position and a methoxy group at the 3-position of the pyridine ring creates a versatile scaffold for a variety of chemical transformations. This guide provides an in-depth analysis of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

Chemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52605-96-6 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Off-white to yellow to brown powder or crystals | |

| Storage Temperature | Room Temperature |

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.05 (dd), 7.29 (dd), 7.24 (dd), 3.93 (s) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.2, 146.9, 145.8, 123.5, 121.8, 56.4 |

| Mass Spectrometry (EI) | [M]⁺ (m/z): 143/145 |

Commercial Availability: A Landscape of Suppliers and Purity

The accessibility of this compound is a critical consideration for any research or development program. A diverse range of chemical suppliers offer this intermediate with varying purity levels and in different quantities, from laboratory-scale to bulk manufacturing.

Table 3: Commercial Availability of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g |

| Apollo Scientific | ≥95% | 1 g, 5 g |

| ChemicalBook Suppliers | 98%, 99% | g to kg |

| Ambeed | >95% | Inquire for quantities |

| Pharmaceutical Manufacturers | ≥98.0% | Bulk quantities |

For researchers, the choice of supplier will often depend on a balance of purity, cost, and availability for their specific application. For process development and scale-up, partnering with a manufacturer that can guarantee consistent quality and supply chain reliability is essential.

Synthesis of this compound: A Practical Protocol

The most commonly cited laboratory-scale synthesis of this compound involves the methylation of 2-chloro-3-hydroxypyridine. This method is efficient and proceeds in high yield.

Experimental Protocol: Methylation of 2-Chloro-3-hydroxypyridine

Materials:

-

2-Chloro-3-hydroxypyridine

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and iodomethane (1.05 eq).[2]

-

Stir the reaction mixture at 60 °C for 4 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to afford this compound. A yield of approximately 90% can be expected.[2]

References

Introduction: The Strategic Importance of 2-Chloro-3-methoxypyridine in Modern Drug Discovery

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 52605-96-6) is a substituted pyridine derivative that has emerged as a critical building block in pharmaceutical and medicinal chemistry.[1] Its strategic importance lies in the unique reactivity conferred by the chlorine atom and the methoxy group on the pyridine scaffold.[1] This arrangement provides medicinal chemists with a versatile tool for synthesizing complex molecular architectures, particularly in the development of novel Active Pharmaceutical Ingredients (APIs).[1] The pyridine motif is a cornerstone in numerous successful drugs, and functionalized pyridines like this compound are invaluable for fine-tuning pharmacological properties such as target binding, solubility, and metabolic stability.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its safety profile, chemical properties, and proven handling protocols. The information herein is synthesized to empower researchers and drug development professionals to utilize this valuable intermediate safely and effectively, thereby accelerating the discovery of next-generation therapeutics.

Section 1: Comprehensive Safety Profile and Hazard Communication

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound is classified as an irritant and requires careful handling to avoid exposure.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood framework for its hazards.

GHS Classification

The compound is consistently classified with the following hazards:

This classification necessitates specific precautions to prevent contact with skin, eyes, and the respiratory system. The causality is clear: direct contact can lead to inflammation and irritation, while inhalation of the powder or dust can irritate the respiratory tract.

Hazard Communication Data

All personnel handling this substance must be familiar with its hazard communication elements. These are summarized in the table below.

| Element | Identifier | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [2] |

| Signal Word | Warning | Indicates a less severe hazard. | [2][4] |

| Hazard Statements | H315 | Causes skin irritation. | [2][4] |

| H319 | Causes serious eye irritation. | [2][4] | |

| H335 | May cause respiratory irritation. | [2][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][5][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][6] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage, handling, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Off-white to yellow to brown powder or crystals | |

| Melting Point | 90-92 °C | [8][9] |

| Boiling Point | ~210.6 °C (Predicted) | [8] |

| Solubility | Insoluble in water. | [8][10] |

| Storage Temperature | Room Temperature, in an inert atmosphere. | [8] |

The compound's insolubility in water has implications for both reaction quenching and environmental disposal, while its crystalline solid form at room temperature requires measures to control dust generation during handling.[8][10]

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of the chloro- and methoxy-substituted pyridine ring.[1] The chlorine atom at the 2-position is a key functional handle, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex C-C and C-N bonds.[11]

The electron-deficient nature of the pyridine ring, modulated by its substituents, dictates its reactivity profile. The diagram below illustrates its general application in a Suzuki cross-coupling reaction, a common and powerful method for creating biaryl structures prevalent in pharmaceuticals.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict handling protocol is mandatory to mitigate the risks associated with this compound. The following procedures are based on established safety guidelines and the specific hazard profile of the compound.

Personal Protective Equipment (PPE)

The selection of PPE is a critical control measure. The following must be worn at all times when handling the compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][12] A face shield should be used if there is a risk of splashing or significant dust generation.[5][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) that comply with EN 374 standards.[5][13] A standard laboratory coat must be worn. For larger quantities, consider flame-retardant antistatic protective clothing.

-

Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3][5] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[13]

Handling and Storage Protocol

-

Work Area Preparation: Designate a specific area for handling within a chemical fume hood. Ensure the work surface is clean and uncluttered.

-

Dispensing: Avoid formation of dust and aerosols during handling.[4][13] Use non-sparking tools and ground containers when transferring large quantities to prevent fire from electrostatic discharge.[4][5][13]

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory area.[5]

-

Storage: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3][14] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15] The compound is stable under normal conditions.[3]

The workflow for safe handling and experimental setup is visualized below.

Section 5: Emergency Protocols

In the event of an exposure or spill, immediate and correct action is crucial.

-

Inhalation: Move the exposed person to fresh air at once.[3][15] If breathing is difficult or has stopped, provide artificial respiration.[3][16] Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[3][16] Remove all contaminated clothing while rinsing.[3][17] If skin irritation occurs or persists, get medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[4][13]

-

Accidental Spills: Evacuate personnel to safe areas.[4][13] Avoid dust formation.[4] Wear full PPE, including respiratory protection.[7] Sweep up the material and shovel it into suitable, closed containers for disposal.[3][18] Ventilate the area and wash the spill site after material pickup is complete.[19]

-

Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam as extinguishing media.[4][15] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release irritating and toxic gases like nitrogen oxides and hydrogen chloride.[3][19][20]

Section 6: Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for a common application of this compound. The causality behind each step is explained to ensure both safety and experimental success.

Objective: To synthesize 2-(4-methylphenyl)-3-methoxypyridine.

Materials:

-

This compound

-

(4-methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Protocol:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq). Causality: The use of a flame-dried flask and subsequent steps under an inert atmosphere (Nitrogen or Argon) is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Causality: Palladium(0) catalysts are air-sensitive. Handling them under inert gas preserves their catalytic activity, ensuring efficient reaction turnover.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing the water removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate. Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common extraction solvent due to its immiscibility with water and ability to dissolve the product.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity, ensuring high purity.

Section 7: Waste Disposal and Decontamination

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Chemical Waste: Dispose of this compound and reaction residues through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate waterways.[3][4] Collect waste in appropriately labeled, sealed containers.

-

Contaminated Materials: Contaminated clothing should be removed promptly and laundered separately or disposed of as hazardous waste.[3][5] Disposable labware (gloves, weigh boats, etc.) should be placed in a sealed container and disposed of as solid chemical waste.

Conclusion

This compound is a powerful intermediate for pharmaceutical innovation. Its effective use is predicated on a robust understanding of its safety profile and adherence to rigorous handling protocols. By integrating the principles of hazard communication, proper PPE usage, and emergency preparedness into all workflows, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. aksci.com [aksci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. This compound CAS#: 52605-96-6 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 52605-96-6 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1628-89-3 Name: 2-methoxypyridine [xixisys.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

- 20. fishersci.pt [fishersci.pt]

Methodological & Application

Application Note: 2-Chloro-3-methoxypyridine as a Versatile Synthon for Modern Agrochemicals

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, offering a unique combination of chemical stability, favorable biological interactions, and diverse functionalization potential.[1][2] Among pyridine-based building blocks, 2-chloro-3-methoxypyridine (CAS No. 52605-96-6) has emerged as a particularly valuable intermediate.[3][4] Its distinct electronic and steric properties—an electron-donating methoxy group at the 3-position and a reactive chlorine atom at the 2-position—provide a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of advanced agrochemicals, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in the field.

Introduction: The Strategic Advantage of this compound

This compound is a crystalline solid with a molecular weight of 143.57 g/mol .[5] The strategic placement of its substituents is key to its utility:

-

The 2-Chloro Group: The chlorine atom is positioned on a carbon adjacent to the electron-withdrawing ring nitrogen. This placement significantly activates the C-Cl bond towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[6][7]

-

The 3-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can influence regioselectivity in certain reactions. Its presence is also a key feature in many biologically active molecules, where it can impact binding affinity and metabolic stability.[8]

This unique electronic arrangement allows for selective and high-yield transformations, making it an ideal starting point for creating diverse libraries of compounds for high-throughput screening in agrochemical discovery.[3][4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52605-96-6 | [9] |

| Molecular Formula | C₆H₆ClNO | [5] |

| Molecular Weight | 143.57 g/mol | [5] |

| Appearance | Off-white to yellow crystalline powder | |

| Purity | Typically ≥97-98% | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents | [9] |

Core Synthetic Strategies & Protocols

The true power of this compound lies in its reactivity in cornerstone organic reactions used to build the complex scaffolds of modern fungicides and herbicides. The following sections detail the protocols for three critical transformations.

Logical Workflow for Synthesis

The diagram below illustrates the central role of this compound as a starting point for divergent synthesis pathways.

Caption: Divergent synthetic routes using this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, essential for creating the biaryl scaffolds found in many agrochemicals, such as the fungicide Boscalid.[10][11][12] While aryl chlorides are more challenging substrates than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands enable efficient coupling.[13][14][15]

Causality Behind Protocol Choices:

-

Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand. This combination promotes the difficult oxidative addition of the electron-rich this compound to the palladium center, which is the rate-limiting step.[14]

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups. It facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[15][16]

-

Solvent (Toluene/Water): A biphasic solvent system helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt, increasing reaction efficiency.[17]

-

Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 143.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add 5 mL of degassed toluene and 0.5 mL of degassed water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expected Outcome:

| Coupling Partner | Catalyst System | Temp (°C) | Time (h) | Typical Yield |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | 100 | 16 | 85-95% |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | 100 | 18 | 80-90% |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous herbicides and fungicides. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions, offering a significant advantage over harsher classical methods like the Goldberg reaction.[18]

Causality Behind Protocol Choices:

-

Catalyst System (Pd(OAc)₂ / BINAP): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. BINAP is a bidentate phosphine ligand whose wide bite angle is believed to prevent catalyst deactivation and promote the reductive elimination step that forms the C-N bond.[18]

-

Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the amine (or the amine-palladium complex), making the nitrogen a more potent nucleophile for displacement of the halide on the palladium center.[19]

-

Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction as they do not interfere with the strongly basic conditions.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

-

Reagent Setup: To a flame-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg).

-

Catalyst Addition: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg).

-

Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an argon atmosphere by evacuating and backfilling three times.

-

Reagent Addition: Add this compound (1.0 mmol, 143.6 mg), the desired amine (e.g., morpholine, 1.2 mmol, 104.5 mg), and 5 mL of anhydrous, degassed toluene via syringe.

-

Reaction: Heat the mixture in a preheated 90 °C oil bath with stirring for 8-16 hours.

-

Monitoring: Follow the reaction by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product via flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and cost-effective method for functionalizing electron-deficient aromatic rings.[20] The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions susceptible to nucleophilic attack. This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20][21]

Causality Behind Protocol Choices:

-

Nucleophile: Strong nucleophiles like sodium methoxide are required to attack the electron-deficient ring and initiate the substitution.[6]

-

Solvent: A polar aprotic solvent like DMF or DMSO is ideal. It effectively solvates the cation of the nucleophilic salt while leaving the nucleophile itself relatively "bare" and highly reactive. It can also tolerate the higher temperatures often required to overcome the activation energy associated with disrupting the ring's aromaticity.[22]

-

Temperature: Elevated temperatures are often necessary to provide sufficient energy for the formation of the high-energy Meisenheimer intermediate and to facilitate the final elimination of the chloride leaving group.[7]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 mmol, 143.6 mg) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium methoxide (NaOCH₃, 1.5 mmol, 81.0 mg) to the solution. Safety Note: Sodium methoxide is corrosive and moisture-sensitive.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 20 mL) to remove DMF, then with brine (20 mL). Dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.[22]

Application in Agrochemical Design: A Picolinamide Fungicide Case Study

Many modern fungicides are picolinamides (pyridine-2-carboxamides). Some, like those derived from the natural product UK-2A, and others identified through screening, function by inhibiting the fungal lipid transfer protein Sec14p, which is essential for cell viability.[23][24][25] We can hypothetically design a novel picolinamide fungicide starting from this compound.

Mode of Action Insight: Picolinamide-based fungicides can act as inhibitors of Sec14p, a phosphatidylinositol transfer protein.[23] By binding within the lipid-binding pocket of Sec14p, they disrupt essential lipid signaling and membrane trafficking processes, leading to fungal cell death.[23][24] This represents a distinct mode of action from other common fungicides like SDHIs (e.g., Boscalid), making them valuable for resistance management.[10]

Caption: A multi-step synthetic route to a potential fungicide.

This conceptual pathway demonstrates how the initial C-N bond formation on the this compound scaffold sets the stage for subsequent functionalizations to build a complex, biologically active molecule.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic and selective introduction of carbon, nitrogen, and oxygen-based substituents through robust and scalable chemical methodologies. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this synthon in the discovery and development of next-generation crop protection agents.

References

- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 52605-96-6 [chemicalbook.com]

- 10. Boscalid - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: Navigating Synthetic Routes with 2-Chloro-3-methoxypyridine

Introduction: The Strategic Value of a Differentiated Pyridine Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1] Its prevalence in a vast number of successful drugs underscores the importance of versatile, functionalized pyridine building blocks.[1] Among these, 2-Chloro-3-methoxypyridine (CAS 52605-96-6) has emerged as a particularly valuable intermediate. Its unique substitution pattern—a reactive chlorine atom at the 2-position susceptible to cross-coupling and nucleophilic substitution, and an electron-donating methoxy group at the 3-position influencing regioselectivity and reactivity—renders it a powerful tool for the construction of complex molecular architectures.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and development. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Core Reactivity Principles: An Electron-Rich Halopyridine

The synthetic versatility of this compound is fundamentally governed by the electronic interplay of the pyridine nitrogen, the chlorine leaving group, and the methoxy substituent. The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, which can present challenges for certain reactions, such as nucleophilic aromatic substitution, while facilitating others, like oxidative addition in palladium-catalyzed cross-coupling reactions. Understanding these electronic effects is paramount for selecting the optimal reaction conditions to achieve desired synthetic transformations.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For an electron-rich substrate like this compound, the choice of an appropriate palladium catalyst and ligand system is critical to overcome the inherent challenges of C-Cl bond activation.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The key to a successful coupling with this compound lies in employing a sufficiently electron-rich and sterically hindered phosphine ligand to promote the oxidative addition of the relatively unreactive C-Cl bond to the palladium(0) center.

Causality of Experimental Choices:

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

-

Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition of the aryl chloride. The steric bulk also promotes the reductive elimination step.

-

Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used to activate the boronic acid without promoting unwanted side reactions.

-

Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are standard to ensure the stability of the catalytic species.

Workflow for Suzuki-Miyaura Coupling:

References

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 2-Chloro-3-methoxypyridine

Introduction: The Versatility of the Pyridine Scaffold and the Strategic Importance of 2-Chloro-3-methoxypyridine

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.

This compound has emerged as a particularly valuable and versatile building block for the synthesis of novel pyridine derivatives. Its chemical structure, featuring a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 3-position, provides a powerful handle for a variety of synthetic transformations. This guide provides detailed application notes and protocols for the synthesis of novel pyridine derivatives from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electronegative nitrogen atom, the chlorine leaving group, and the electron-donating methoxy group. The nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2] The chlorine at the C2 position serves as a good leaving group in both nucleophilic aromatic substitution (SNAr) and as an electrophilic partner in cross-coupling reactions. The methoxy group at the C3 position, being electron-donating, can influence the rate and regioselectivity of these reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient route to introduce a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[3] While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate the coupling of this compound with various boronic acids.[4][5]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for the activation of the C-Cl bond.[6][7] Ligands like XPhos, SPhos, or RuPhos are often effective in promoting the oxidative addition of the aryl chloride to the palladium(0) center, which is typically the rate-limiting step.[2]

-

Base: A moderately strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.

-

Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with the addition of water, is used to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | Phenylboronic Acid |

| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | XPhos (3 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 100 °C |

| Time | 12-24 h |

| Expected Yield | 70-90% |

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-phenylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9] This reaction is particularly useful for synthesizing anilines and other arylamines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential for the challenging oxidative addition of the C-Cl bond.[2] Ligands such as RuPhos and BrettPhos have shown great success in the amination of chloropyridines.[2]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | Morpholine |

| Palladium Precatalyst | RuPhos Pd G3 (2 mol%) |

| Base | NaOt-Bu (1.5 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 4-12 h |

| Expected Yield | 75-95% |

Step-by-Step Methodology:

-

In a glovebox, add this compound (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv) to a reaction vial.

-

Add anhydrous, degassed toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-methoxypyridin-2-yl)morpholine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines.[10][11]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.

-

Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Copper Co-catalyst | CuI (4 mol%) |

| Base | Et₃N |

| Solvent | THF |

| Temperature | 60 °C |

| Time | 6-18 h |

| Expected Yield | 65-85% |

Step-by-Step Methodology:

-

To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed THF (5 mL) and Et₃N (2 mL).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

-

Heat the reaction mixture to 60 °C with stirring for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-(phenylethynyl)pyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for introducing a variety of heteroatom nucleophiles at the 2-position of the pyridine ring.[13][14][15] The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.[16]

Mechanism of SNAr on 2-Chloropyridine:

The reaction proceeds via a two-step addition-elimination mechanism.[15] First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] In the second step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Synthesis of 2-Alkoxy and 2-Aryloxypyridines (O-Nucleophiles)

Experimental Protocol: Reaction with Sodium Methoxide

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Nucleophile | Sodium Methoxide (NaOMe) |

| Solvent | Methanol (MeOH) |

| Temperature | Reflux |

| Time | 4-8 h |

| Expected Yield | 80-95% |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 mmol, 1.0 equiv) in methanol (10 mL).

-

Add a solution of sodium methoxide in methanol (1.5 mmol, 1.5 equiv).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the reaction with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or distillation to afford 2,3-dimethoxypyridine.

Synthesis of 2-Aminopyridines (N-Nucleophiles)

Experimental Protocol: Reaction with Pyrrolidine

| Reagent/Parameter | Value |

| Starting Material | This compound |